molecular formula C27H39ClN2O2 B1665339 2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride CAS No. 199467-52-2

2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride

Cat. No.: B1665339
CAS No.: 199467-52-2
M. Wt: 459.1 g/mol
InChI Key: ZGSFWANJADAZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AM 36 involves multiple steps, starting with the preparation of the core piperazine structure. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process involves the following steps:

    Formation of the Piperazine Core: The initial step involves the reaction of 1-chloro-4-nitrobenzene with piperazine in the presence of a base to form the piperazine core.

    Substitution Reaction: The final step involves the substitution of the hydroxylated piperazine with 4-chlorophenyl and 3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl groups.

Industrial Production Methods

Industrial production of AM 36 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

AM 36 undergoes various chemical reactions, including:

    Oxidation: AM 36 can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: AM 36 can undergo substitution reactions where the hydroxyl or phenyl groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of halogenating agents and catalysts.

Major Products

The major products formed from these reactions include various derivatives of AM 36 with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

AM 36 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying sodium channel blockers and antioxidants.

    Biology: Investigated for its role in modulating neutrophil inflammatory response and reducing blood-brain barrier breakdown.

    Medicine: Explored for its neuroprotective properties in the treatment of cerebral ischemia and stroke.

    Industry: Potential applications in the development of neuroprotective drugs and antioxidants.

Mechanism of Action

AM 36 exerts its effects through a combination of sodium channel blocking and antioxidant activities. The compound inhibits sodium channels, preventing the influx of sodium ions into neurons, which helps in reducing neuronal excitability and damage. Additionally, its antioxidant properties help in scavenging reactive oxygen species, thereby protecting neurons from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-(4-methyl-1-piperazinyl)-5-(2,3,5-trichlorophenyl) pyrimidine
  • 3,5-dibutyl-4-hydroxy-toluene
  • (S)-N-[4-[4-[(3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)carbonyl]-1-piperazinyl]phenyl]-2-thiophenecarboximid-amide

Uniqueness

AM 36 is unique due to its combined sodium channel blocking and antioxidant activities within a single compound. This dual mechanism of action provides a synergistic effect, making it more effective in neuroprotection compared to other compounds that possess only one of these activities .

Properties

IUPAC Name

2,6-ditert-butyl-4-[[4-[2-(4-chlorophenyl)-2-hydroxyethyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39ClN2O2/c1-26(2,3)22-15-19(16-23(25(22)32)27(4,5)6)17-29-11-13-30(14-12-29)18-24(31)20-7-9-21(28)10-8-20/h7-10,15-16,24,31-32H,11-14,17-18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSFWANJADAZQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2CCN(CC2)CC(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199467-52-2
Record name AM-36
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199467522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-36
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08OBY024NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride
Reactant of Route 3
Reactant of Route 3
2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride
Reactant of Route 4
2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride
Reactant of Route 5
Reactant of Route 5
2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride
Reactant of Route 6
Reactant of Route 6
2,6-Di-tert-butyl-4-{4-[2-(4-chloro-phenyl)-2-hydroxy-ethyl]-piperazin-1-ylmethyl}-phenol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.